Cevimeline

muscarinic receptor pharmacology M1/M3 agonist salivary gland stimulation

Cevimeline (CAS 1035535-90-0; hydrochloride hemihydrate form) is a spirocyclic quinuclidine derivative of acetylcholine that functions as a cholinergic agonist with preferential activity at muscarinic acetylcholine receptors M1 and M3. It is clinically approved (Evoxac) for the symptomatic treatment of xerostomia in Sjögren's syndrome.

Molecular Formula C10H17NOS
Molecular Weight 199.32 g/mol
CAS No. 1035535-90-0
Cat. No. B10761663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevimeline
CAS1035535-90-0
Molecular FormulaC10H17NOS
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESCC1OC2(CN3CCC2CC3)CS1
InChIInChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m1/s1
InChIKeyWUTYZMFRCNBCHQ-PSASIEDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble
In water, 4.1X10+4 mg/L at 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





Cevimeline CAS 1035535-90-0: Chemical Class and Primary Pharmacological Profile for Muscarinic Receptor Research


Cevimeline (CAS 1035535-90-0; hydrochloride hemihydrate form) is a spirocyclic quinuclidine derivative of acetylcholine that functions as a cholinergic agonist with preferential activity at muscarinic acetylcholine receptors M1 and M3 [1]. It is clinically approved (Evoxac) for the symptomatic treatment of xerostomia in Sjögren's syndrome [2]. The compound exists as a racemic mixture of enantiomers with a molecular weight of 244.79 g/mol (hydrochloride hemihydrate) and demonstrates high aqueous solubility [3].

Cevimeline (1035535-90-0) Differential Pharmacology: Why M1/M3 Subtype Preference Precludes Simple Interchange with Nonselective Muscarinic Agonists


Although cevimeline and pilocarpine both act as muscarinic acetylcholine receptor agonists and are approved for xerostomia, their receptor subtype engagement profiles differ materially. Cevimeline exhibits preferential activation of M1 and M3 receptor subtypes located predominantly on salivary and lacrimal gland epithelium, whereas pilocarpine is a nonselective agonist that activates M1–M5 receptors with comparable potency [1]. This pharmacological divergence translates into quantifiable differences in adverse effect incidence related to M2 (cardiac) and M4 (pulmonary) receptor activation, rendering simple interchange without consideration of patient-specific cardiovascular or respiratory comorbidities clinically imprudent [2].

Cevimeline (1035535-90-0) Evidence-Based Differentiation from Pilocarpine: Quantitative Pharmacology and Clinical Performance Metrics


Muscarinic Receptor Subtype Selectivity: Cevimeline M1/M3 Preferential Activation vs. Pilocarpine Nonselectivity

Cevimeline is functionally characterized as a preferential M1 and M3 muscarinic receptor agonist, with significantly lower affinity for M2 and M4 receptor subtypes located on cardiac and pulmonary tissues [1]. In contrast, pilocarpine binds and activates all five muscarinic receptor subtypes (M1–M5) with comparable potency [2]. This difference in subtype engagement is established through radioligand binding displacement assays using human recombinant receptors [3].

muscarinic receptor pharmacology M1/M3 agonist salivary gland stimulation drug safety profiling

Extended Plasma Half-Life: Cevimeline 5±1 Hours vs. Pilocarpine 0.76–1.35 Hours

Cevimeline demonstrates a mean plasma elimination half-life of 5±1 hours following oral administration of a 30 mg dose in healthy volunteers, with no evidence of drug accumulation after multiple dosing [1]. By comparison, pilocarpine exhibits a substantially shorter half-life ranging from 0.76 hours (5 mg dose) to 1.35 hours (10 mg dose), necessitating more frequent administration (3–4 times daily) to maintain therapeutic effect [2]. The approximate 4–6 fold longer half-life of cevimeline supports a less frequent dosing regimen of three times daily, which is associated with improved patient adherence in chronic xerostomia management [3].

pharmacokinetics half-life dosing frequency sustained effect

Cytochrome P450 Drug Interaction Profile: Cevimeline Minimal CYP Inhibition vs. Pilocarpine CYP2A6 Substrate

Cevimeline demonstrates a favorable cytochrome P450 interaction profile, showing no inhibition of CYP isozymes 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 at clinically relevant concentrations [1]. Metabolism proceeds primarily via CYP2D6 and CYP3A3/4, with 86.7% of the dose recovered in urine within 24 hours [2]. In contrast, pilocarpine is predominantly metabolized by CYP2A6 and undergoes rapid hydrolysis to pilocarpic acid, with approximately 35% excreted as 3-hydroxypilocarpine [3]. This difference in CYP inhibition liability is particularly relevant in patient populations receiving concomitant medications metabolized by the CYP2A6, CYP2D6, or CYP3A4 pathways.

drug-drug interactions CYP inhibition metabolic stability polypharmacy

Clinical Efficacy in Sjögren's Syndrome Xerostomia: Cevimeline Meta-Analysis Odds Ratio –5.79 vs. Placebo

A systematic review and meta-analysis of randomized clinical trials involving 302 patients with Sjögren's syndrome demonstrated that cevimeline (30 mg three times daily) significantly improves salivary flow rates and reduces subjective xerostomia symptoms compared to placebo, with a pooled odds ratio of –5.79 (95% CI [–10.55, –1.03]; I² = 39.6%) [1]. This effect size indicates a substantial clinical benefit. While direct comparative efficacy data versus pilocarpine from adequately powered trials are limited, a small pilot crossover study (n=12 completers) found that both agents increased salivary secretion, with a non-statistically significant trend toward higher saliva output with pilocarpine but similar perceived side-effect profiles [2].

clinical trial Sjögren's syndrome xerostomia salivary flow meta-analysis

Adverse Effect Profile: Reduced M2/M4-Mediated Cardiac and Pulmonary Events with Cevimeline vs. Nonselective Agonists

The preferential M1/M3 agonism of cevimeline translates into a reduced incidence of adverse events mediated by cardiac M2 and pulmonary M4 muscarinic receptors compared with nonselective agonists such as pilocarpine [1]. Clinical trial data indicate that cevimeline at the recommended 30 mg TID dose is generally well tolerated, with adverse events consistent with muscarinic agonism (sweating, flushing, urinary urgency) but infrequent serious cardiovascular or respiratory events [2]. In contrast, pilocarpine's nonselective profile carries a higher reported incidence of bradycardia, bronchoconstriction, and hypotension, particularly in susceptible populations [3]. This differential safety signal is supported by mechanistic pharmacology data demonstrating reduced functional coupling of cevimeline to M2-mediated negative chronotropy and M4-mediated bronchoconstriction.

safety pharmacology M2/M4 receptors cardiac adverse events pulmonary adverse events

Cevimeline (1035535-90-0) Research and Industrial Applications: Evidence-Based Use Cases from Quantitative Differentiation Data


In Vivo Sjögren's Syndrome Models Requiring Sustained Salivary Gland Muscarinic Stimulation with Reduced Dosing Frequency

Cevimeline's extended half-life of 5±1 hours supports three-times-daily dosing in rodent xerostomia models, minimizing handling stress and maintaining stable M3-mediated salivation compared with pilocarpine's 0.76–1.35 hour half-life which would require dosing every 2–3 hours to achieve comparable target engagement [1]. This pharmacokinetic advantage is critical for chronic efficacy studies lasting weeks to months [2].

Polypharmacy Research Protocols Requiring Minimal Cytochrome P450 Drug-Drug Interaction Liability

Cevimeline's lack of inhibition against CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 makes it a preferred muscarinic agonist for studies involving co-administered CYP-metabolized compounds (e.g., anticoagulants metabolized by CYP2C9, antidepressants metabolized by CYP2D6) [1]. This reduces confounding metabolic interactions that could compromise study interpretation [2].

Cardiovascular Safety Pharmacology Studies Requiring Selective M1/M3 Agonism Without M2-Mediated Chronotropic Interference

Cevimeline's preferential M1/M3 activation with reduced M2 functional engagement makes it the muscarinic agonist of choice for ex vivo Langendorff heart preparations or in vivo telemetry studies where M2-mediated bradycardia and negative inotropy would confound interpretation of primary endpoints [1]. Pilocarpine's nonselective profile introduces significant M2-mediated chronotropic effects that complicate cardiovascular safety assessments [2].

Clinical Trial Design for Sjögren's Syndrome Xerostomia with Validated Efficacy from Meta-Analytic Evidence

Cevimeline's pooled odds ratio of –5.79 from randomized controlled trial meta-analysis provides a robust effect size estimate for power calculations in confirmatory Phase III trials [1]. This established efficacy benchmark facilitates regulatory submission planning and endpoint selection for novel formulations or combination therapies targeting autoimmune xerostomia [2].

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